molecular formula C16H12ClN3O5S B2546278 2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 530137-78-1

2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No. B2546278
M. Wt: 393.8
InChI Key: XYXKEAAOMMINGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid involves several steps, including chlorination, nitration, and subsequent functional group transformations. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, microwave-assisted reactions have been employed for regioselective amination, yielding N-substituted 5-nitroanthranilic acid derivatives .


Molecular Structure Analysis

The molecular structure consists of a benzene ring with substituents at specific positions. The chlorine atom (Cl) and nitro group (NO₂) contribute to its reactivity and properties. You can visualize the 2D structure here . The 3D conformation reveals its spatial arrangement, impacting interactions with other molecules.


Chemical Reactions Analysis

  • Coordination Chemistry : It acts as a ligand, forming coordination complexes with metal ions. For instance, it forms a red luminescent one-dimensional coordination polymer with Eu(III) .

Physical And Chemical Properties Analysis

  • Melting Point : The compound melts in the range of 165-168°C .

properties

IUPAC Name

2-chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O5S/c1-8-2-3-9(6-13(8)20(24)25)14(21)19-16(26)18-10-4-5-12(17)11(7-10)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXKEAAOMMINGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(4-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid

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